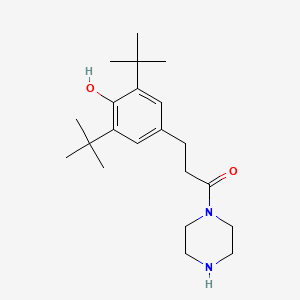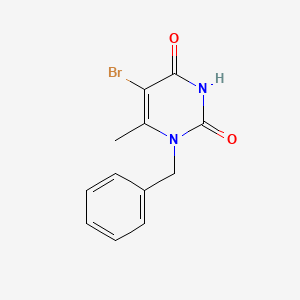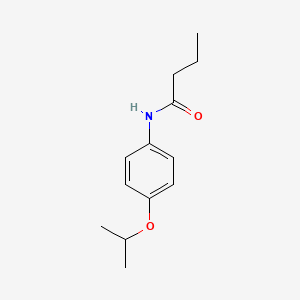
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a piperazine ring attached to a propanone backbone, with a 3,5-ditert-butyl-4-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-ditert-butyl-4-hydroxybenzaldehyde and piperazine.
Condensation Reaction: The aldehyde group of 3,5-ditert-butyl-4-hydroxybenzaldehyde reacts with piperazine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acylation: The amine is acylated with propanone to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyphenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymer production to prevent degradation.
Mechanism of Action
The mechanism of action of 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant used in polymers.
Uniqueness
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-20(2,3)16-13-15(14-17(19(16)25)21(4,5)6)7-8-18(24)23-11-9-22-10-12-23/h13-14,22,25H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPMOAMFRREKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(1H-imidazol-1-yl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5667982.png)
![1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B5667986.png)
![5-acetyl-1'-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5668000.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-L-prolinamide](/img/structure/B5668003.png)
![1-[3-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5668017.png)
![1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-phenoxypropan-1-one](/img/structure/B5668025.png)

![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5668046.png)
![2-(4-{3-[1-(dimethylamino)ethyl]phenyl}-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5668056.png)
![Ethyl 5-methyl-3-[(4-methylphenyl)methyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5668058.png)
![3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5668068.png)
![3-[Bis(2-hydroxyethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B5668070.png)
![N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5668075.png)

